N5-ETHYL-N6,N6-DIMETHYL-N5-PHENYL-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE
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Overview
Description
N5-ethyl-N6,N6-dimethyl-N5-phenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is a heterocyclic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of N5-ethyl-N6,N6-dimethyl-N5-phenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of N-ethyl-N-methylhydrazine with phenyl isocyanate, followed by cyclization with a suitable oxidizing agent to form the oxadiazole ring . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
N5-ethyl-N6,N6-dimethyl-N5-phenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N5-ethyl-N6,N6-dimethyl-N5-phenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation and pain . Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells .
Comparison with Similar Compounds
N5-ethyl-N6,N6-dimethyl-N5-phenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine can be compared with other oxadiazole derivatives, such as:
N5,N6-bis(2-Fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine: This compound has similar structural features but differs in its substituents, leading to variations in its biological activity.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar heterocyclic core but have different pharmacological profiles and applications.
Properties
IUPAC Name |
5-N-ethyl-6-N,6-N-dimethyl-5-N-phenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-4-20(10-8-6-5-7-9-10)14-13(19(2)3)15-11-12(16-14)18-21-17-11/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIASZWFEQNWFKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=NC3=NON=C3N=C2N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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